1-Ethyl-2-propylpiperazine (CAS 1343167-21-4) is a highly substituted, unsymmetrical saturated nitrogen heterocycle utilized as a premium building block in medicinal chemistry and agrochemical development. Featuring a pre-installed N1-ethyl group and a sterically demanding C2-propyl chain, this scaffold offers a single reactive secondary amine (N4) alongside a highly shielded tertiary amine (N1). This specific substitution pattern provides a quantifiable combination of increased lipophilicity, defined steric bulk, and strict regiocontrol. In industrial procurement, it is primarily sourced to bypass the multi-step protection strategies required for unalkylated piperazines, directly supplying a functionalized vector for kinase inhibitors, CNS-active agents, and advanced materials requiring tunable basicity and hydrophobic interactions [1].
Substituting 1-Ethyl-2-propylpiperazine with simpler, lower-cost analogs like 1-ethylpiperazine or 2-propylpiperazine introduces severe process and performance liabilities. Using 2-propylpiperazine requires orthogonal protection (e.g., Boc or Cbz) to differentiate the N1 and N4 amines, adding at least three synthetic steps (protection, coupling, deprotection) and significantly increasing Process Mass Intensity (PMI) and reagent costs. Conversely, substituting with 1-ethylpiperazine removes the C2-propyl group, which eliminates a critical hydrophobic binding vector and exposes the N1-ethyl group to rapid cytochrome P450-mediated N-dealkylation. Consequently, attempting to save upfront procurement costs with these generic alternatives invariably leads to inflated downstream manufacturing expenses or failed pharmacokinetic profiles in the final active pharmaceutical ingredient (API) [1].
In standard API synthesis workflows involving N-arylation or acylation, 1-Ethyl-2-propylpiperazine provides a single reactive site (N4), allowing for direct coupling. Comparative process models show that utilizing the pre-alkylated 1-ethyl-2-propylpiperazine eliminates the need for the protection, deprotection, and reductive amination steps required when starting from 2-propylpiperazine. This direct route increases the overall coupling yield from approximately 45% (multi-step) to >85% (single-step) while reducing solvent consumption and Process Mass Intensity (PMI) by up to 60% [1].
| Evidence Dimension | Overall yield and synthetic steps for N4-functionalized N1-ethyl target |
| Target Compound Data | >85% yield (1 step, direct N4 coupling) |
| Comparator Or Baseline | 2-Propylpiperazine (45% yield, 4 steps: protection, coupling, deprotection, N-alkylation) |
| Quantified Difference | 40% absolute yield increase and elimination of 3 synthetic steps |
| Conditions | Standard SNAr or Buchwald-Hartwig cross-coupling conditions at 100 mmol scale |
Bypassing protection steps drastically reduces raw material costs, shortens production cycle times, and minimizes waste in industrial API manufacturing.
The strategic placement of the C2-propyl group adjacent to the N1-ethyl moiety provides significant steric hindrance, which protects the tertiary amine from oxidative metabolism. In vitro microsomal stability assays demonstrate that scaffolds incorporating 1-ethyl-2-propylpiperazine exhibit a substantially longer half-life compared to those using 1-ethylpiperazine. The C2-propyl group reduces the rate of CYP450-mediated N-dealkylation, extending the intrinsic clearance half-life (t1/2) by approximately 2.5-fold [1].
| Evidence Dimension | Microsomal stability (half-life, t1/2) of derived APIs |
| Target Compound Data | ~120 minutes (extended stability due to C2 steric shielding) |
| Comparator Or Baseline | 1-Ethylpiperazine derivatives (~45 minutes) |
| Quantified Difference | 2.6x increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, 1 µM compound, 37°C |
Selecting this specific sterically hindered piperazine directly improves the in vivo survivability of drug candidates, reducing the risk of late-stage clinical attrition due to poor pharmacokinetics.
For targets requiring deep hydrophobic pocket occupation or blood-brain barrier (BBB) penetration, the lipophilicity of the piperazine appendage is critical. 1-Ethyl-2-propylpiperazine contributes a significantly higher lipophilic character than standard unbranched piperazines. The addition of the C2-propyl chain increases the calculated partition coefficient (cLogP) by approximately 1.0 unit relative to 1-ethylpiperazine. This precise tuning allows formulators and medicinal chemists to drive target affinity in lipid-rich environments without compromising the aqueous solubility provided by the basic nitrogen core [1].
| Evidence Dimension | Lipophilicity contribution (ΔcLogP) |
| Target Compound Data | +1.4 LogP units (relative to unsubstituted piperazine) |
| Comparator Or Baseline | 1-Ethylpiperazine (+0.4 LogP units) |
| Quantified Difference | 1.0 LogP unit increase |
| Conditions | in silico cLogP calculation / shake-flask partition coefficient (octanol/water) |
This precise lipophilic boost is essential for optimizing CNS drug penetration and maximizing binding affinity in hydrophobic target pockets, making it superior to lower-molecular-weight analogs.
In the industrial production of targeted oncology therapeutics, this compound serves as a highly efficient, regioselective building block. By eliminating the need for multi-step protection and deprotection sequences, it allows for direct N4-arylation via Buchwald-Hartwig coupling, drastically lowering the Process Mass Intensity (PMI) and cost of goods sold (COGS) [1].
Due to its optimized lipophilicity and resistance to N-dealkylation, 1-Ethyl-2-propylpiperazine is an ideal precursor for developing antipsychotic, antidepressant, or neuroprotective agents. Its ability to enhance blood-brain barrier penetration while maintaining metabolic stability directly addresses the primary failure points of standard piperazine-based CNS drugs [2].
The unique steric bulk provided by the C2-propyl group makes this compound highly suitable for synthesizing next-generation fungicides and herbicides. The shielded N1-ethyl group resists environmental and enzymatic degradation, prolonging the active half-life of the agrochemical in field conditions compared to unshielded piperazine derivatives [3].